Flutemazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutemazepam is a benzodiazepine derivative that was first synthesized in 1965 . It is the fluorinated analogue of temazepam and possesses powerful hypnotic, sedative, amnesiac, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties . This compound is highly potent, with 1 mg being equivalent to 10 mg of diazepam . It has been found effective for treating severe anxiety, panic attacks, and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flutemazepam can be synthesized through a series of chemical reactions involving the fluorination of temazepam. The process typically involves the following steps:
Formation of Diazonium Salt: The synthesis begins with the formation of a diazonium salt from o-toluidine using a strong phosphoric acid solution and potassium nitrite.
Cyclization: The fluorine-containing diazonium salt undergoes cyclization to form the benzodiazepine core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Flutemazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various fluorinated benzodiazepine derivatives, each with unique pharmacological properties .
Scientific Research Applications
Flutemazepam has a wide range of scientific research applications:
Mechanism of Action
Flutemazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain . This binding potentiates the action of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects of this compound .
Comparison with Similar Compounds
Flutemazepam is compared with other benzodiazepines such as temazepam, diazepam, nitrazepam, and lorazepam .
Temazepam: This compound is the fluorinated analogue of temazepam and is 20 times more potent.
Diazepam: This compound is 10 times more potent than diazepam.
Nitrazepam: This compound is also 10 times more potent than nitrazepam.
Lorazepam: This compound is roughly equipotent to lorazepam but acts more rapidly.
This compound’s unique fluorinated structure contributes to its high potency and rapid onset of action, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
52391-89-6 |
---|---|
Molecular Formula |
C16H12ClFN2O2 |
Molecular Weight |
318.73 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI Key |
RMFYWNFETXNTIQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |
52391-89-6 | |
Synonyms |
7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one SAS 646 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.